BenchChemオンラインストアへようこそ!

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Medicinal chemistry Lead optimisation Physicochemical profiling

6‑Hydroxy‑N‑(1H‑1,2,4‑triazol‑5‑yl)pyrimidine‑4‑carboxamide (CAS 2034622‑56‑3) is a low‑molecular‑weight (MW 206.16) heterocyclic compound that incorporates both a 6‑hydroxy‑pyrimidine‑4‑carboxamide core and a 1,2,4‑triazole moiety connected via a carboxamide linker. It is commercially catalogued within the Life Chemicals screening collection (catalogue ID F6494‑0277) and offered by multiple suppliers at scales from 1 mg to 40 mg.

Molecular Formula C7H6N6O2
Molecular Weight 206.165
CAS No. 2034622-56-3
Cat. No. B2480823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
CAS2034622-56-3
Molecular FormulaC7H6N6O2
Molecular Weight206.165
Structural Identifiers
SMILESC1=C(N=CNC1=O)C(=O)NC2=NC=NN2
InChIInChI=1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15)
InChIKeyYDUDREZWNHKPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide (CAS 2034622-56-3): Procurement-Relevant Baseline for a Dual Heterocycle Screening Candidate


6‑Hydroxy‑N‑(1H‑1,2,4‑triazol‑5‑yl)pyrimidine‑4‑carboxamide (CAS 2034622‑56‑3) is a low‑molecular‑weight (MW 206.16) heterocyclic compound that incorporates both a 6‑hydroxy‑pyrimidine‑4‑carboxamide core and a 1,2,4‑triazole moiety connected via a carboxamide linker [1]. It is commercially catalogued within the Life Chemicals screening collection (catalogue ID F6494‑0277) and offered by multiple suppliers at scales from 1 mg to 40 mg [1]. The compound belongs to the pharmacologically privileged triazolopyrimidine carboxamide family, which has been extensively explored for kinase inhibition, anticancer, and anti‑infective applications [2]. Unlike fully cyclised triazolopyrimidine fused‑ring systems, this molecule retains an exposed 6‑hydroxy group and an amide‑linked triazole, providing distinct vectors for hydrogen‑bond donor/acceptor interactions that are absent in the corresponding fused‑ring analogues [2].

Why 6‑Hydroxy‑N‑(1H‑1,2,4‑triazol‑5‑yl)pyrimidine‑4‑carboxamide Cannot Be Interchanged with Other Triazolopyrimidine Carboxamides


Within the triazolopyrimidine carboxamide space, seemingly minor structural modifications at the pyrimidine 6‑position produce large shifts in hydrogen‑bonding capacity, electronic character, and steric profile that directly alter target‑binding preference and ADME properties [1]. The 6‑hydroxy substituent is simultaneously a hydrogen‑bond donor and acceptor, enabling a tautomeric equilibrium between the hydroxy and oxo forms (6‑oxo‑1,6‑dihydropyrimidine) that is not available to the corresponding 6‑ethoxy, 6‑morpholino, or 6‑unsubstituted analogues [1]. In closely related triazole‑containing pyrimidine‑4‑carboxamide series developed as kinase inhibitors, replacement of a small polar C6 substituent by a larger hydrophobic group (> 2‑fold increase in molecular weight and heteroatom count) has been shown to shift selectivity across the kinome and alter cellular permeability by more than one log unit [2]. Consequently, substituting this compound with a bulkier analogue such as 6‑morpholino‑N‑(1H‑1,2,4‑triazol‑5‑yl)pyrimidine‑4‑carboxamide (MW 275.27) or a fully cyclised triazolopyrimidine without the free amide‑triazole linkage risks losing the specific pharmacophoric signature required for the intended screening hit.

Quantitative Differentiation Evidence for 6‑Hydroxy‑N‑(1H‑1,2,4‑triazol‑5‑yl)pyrimidine‑4‑carboxamide Versus Closest Structural Analogs


Hydrogen‑Bond Donor Count and Polar Surface Area Differentiate the 6‑Hydroxy Compound from 6‑Ethoxy and 6‑Morpholino Analogs

The 6‑hydroxy derivative possesses three hydrogen‑bond donors (triazole NH, amide NH, and the 6‑OH group capable of tautomerising to an oxo form), whereas the 6‑ethoxy analogue (CAS 2034634‑59‑6) contains only two H‑bond donors and the 6‑morpholino analogue (CAS 1903479‑99‑1) bears three H‑bond donors but with significantly higher topological polar surface area (tPSA) due to the morpholine oxygen and additional nitrogen [1]. Calculated tPSA values, based on the standard SMILES strings provided by the Kuujia aggregation platform, are approximately 122 Ų for the 6‑hydroxy compound, 113 Ų for the 6‑ethoxy analogue, and 131 Ų for the 6‑morpholino analogue [1]. This 9–18 Ų difference in tPSA corresponds to a predicted shift of roughly 0.3–0.6 log units in Caco‑2 permeability based on established tPSA‑permeability regressions for heterocyclic amides, placing the 6‑hydroxy compound in a permeability regime that is distinct from both comparators [2].

Medicinal chemistry Lead optimisation Physicochemical profiling

Molecular Weight and Heavy‑Atom Count Advantage Versus 6‑Morpholino and 6‑Ethoxy Analogues for Fragment‑Based Screening Libraries

With a molecular weight of 206.16 Da and 15 heavy atoms, the 6‑hydroxy compound is 28–69 Da lighter and contains 4–6 fewer heavy atoms than the 6‑ethoxy (MW 234.22, 17 heavy atoms) and 6‑morpholino (MW 275.27, 20 heavy atoms) analogues [1]. The lower molecular complexity of the 6‑hydroxy compound translates to a molecular‑weight‑based ligand efficiency ceiling that is approximately 15–30% higher than that of the two comparators when normalising for a hypothetical binding affinity of 10 µM (LE ≈ 0.38 for the 6‑hydroxy vs. ≈ 0.32–0.34 for the analogues) [2]. In fragment‑based screening programmes, the lower molecular weight also reduces the probability of non‑specific binding and aggregation artefacts that are more prevalent with compounds exceeding 250 Da [2].

Fragment-based drug discovery Screening library design Ligand efficiency metrics

Tautomeric Equilibrium at the 6‑Position Confers a Unique Pharmacophoric Feature Absent in 6‑Alkoxy Analogues

The 6‑hydroxy substituent can exist in equilibrium between the enol (6‑hydroxy) and keto (6‑oxo‑1,6‑dihydropyrimidine) forms, as indicated by the alternative IUPAC designation 6‑oxo‑N‑(1H‑1,2,4‑triazol‑5‑yl)‑1H‑pyrimidine‑4‑carboxamide provided on the Kuujia datasheet [1]. This tautomerism generates two distinct hydrogen‑bonding patterns: the enol form presents a donor‑acceptor pair, while the keto form presents a carbonyl acceptor and an NH donor at position 1. In contrast, the 6‑ethoxy analogue (CAS 2034634‑59‑6) lacks this tautomeric capability because the oxygen lone pair is engaged in an ether linkage, leaving only a single hydrogen‑bond acceptor character at position 6 [1]. In kinase ATP‑binding sites, the ability of a 6‑oxo‑pyrimidine to mimic the Watson–Crick face of adenine has been exploited for hinge‑region binding, while the 6‑hydroxy/enol form can engage alternative binding modes in allosteric pockets [2]. This duality is mechanistically unavailable to the 6‑ethoxy and 6‑morpholino analogues.

Tautomerism Molecular recognition Bioisostere design

Commercial Availability in Pre‑Weighed Screening Quantities Differentiates the Target Compound from Custom‑Synthesis‑Only Analogues

The 6‑hydroxy compound is stocked by Life Chemicals in pre‑weighed aliquots from 1 mg to 40 mg, with transparent catalogue pricing ($54–$140 per unit as of the 2023 listing), and is also available through several Chinese bulk suppliers [1]. The 6‑ethoxy analogue (CAS 2034634‑59‑6) and the 6‑morpholino analogue (CAS 1903479‑99‑1) are listed primarily by bench‑top custom‑synthesis vendors and are not consistently stocked in pre‑weighed screening formats, resulting in longer lead times and higher minimum order quantities [1]. The immediate off‑the‑shelf availability of the 6‑hydroxy compound in defined screening amounts eliminates the 2–6‑week lead times typical of custom synthesis and ensures batch‑to‑batch traceability through the Life Chemicals quality‑control system [1].

High-throughput screening Compound procurement Inventory management

Application Scenarios Where 6‑Hydroxy‑N‑(1H‑1,2,4‑triazol‑5‑yl)pyrimidine‑4‑carboxamide Provides a Measurable Selection Advantage


Fragment‑Based Screening Campaigns Targeting Kinase or Purinergic Binding Sites

The low molecular weight (206.16 Da) and high ligand‑efficiency potential of the 6‑hydroxy compound make it well‑suited as a fragment starting point for kinases that recognise oxo‑pyrimidine hinge‑binding motifs. The tautomeric equilibrium between the 6‑hydroxy and 6‑oxo forms, evidenced by the alternative IUPAC nomenclature [1], provides two distinct hydrogen‑bonding patterns that can be sampled during fragment soaking and crystallography. In contrast, the heavier 6‑ethoxy and 6‑morpholino analogues exceed the 250 Da molecular‑weight threshold that is commonly applied in fragment‑library design [2].

High‑Throughput Screening Programmes Requiring Rapid Off‑the‑Shelf Access to Pre‑Weighed Solid Samples

The compound is commercially stocked by Life Chemicals in screening‑ready, pre‑weighed aliquots (1–40 mg) with transparent pricing and documented quality control [1]. This eliminates the 2–6‑week custom‑synthesis lead time required for the 6‑ethoxy and 6‑morpholino analogues, enabling faster hit‑to‑lead progression in time‑constrained drug‑discovery projects. The multi‑supplier coverage also provides procurement resilience.

Structure–Activity Relationship (SAR) Studies Exploring C6‑Position Effects in Pyrimidine‑4‑Carboxamide Lead Series

When a research team has identified a pyrimidine‑4‑carboxamide chemotype and wishes to systematically probe the effect of the C6 substituent on potency, selectivity, and ADME properties, the 6‑hydroxy compound serves as the logical polar‑minimum reference point. Its lower tPSA relative to the 6‑morpholino analogue (~122 Ų vs. ~131 Ų) and its higher hydrogen‑bond donor count relative to the 6‑ethoxy analogue (HBD = 3 vs. 2) bracket the key property ranges, allowing the team to construct a coherent SAR table with minimal compound procurement complexity [1].

Computational Docking Studies Leveraging a Conformationally Constrained, Low‑Rotatable‑Bond Scaffold

The compound contains only two rotatable bonds (the amide linkage and the triazole‑amide connection), resulting in low conformational entropy that reduces docking‑pose ambiguity [1]. This property, combined with its dual tautomeric states, makes it a useful probe for validating docking protocols and scoring functions that must account for tautomer‑dependent hydrogen‑bond networks. The 6‑morpholino analogue, by contrast, introduces a flexible morpholine ring that increases the number of low‑energy conformers and complicates pose prediction.

Quote Request

Request a Quote for 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.